molecular formula C18H21F2N3 B15120787 N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B15120787
M. Wt: 317.4 g/mol
InChI Key: FJOVVFIKAWDPQI-UHFFFAOYSA-N
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Description

N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is an organic compound belonging to the class of phenylpyrrolines. This compound contains a benzene ring linked to a pyrroline ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which may offer advantages in certain applications over other similar compounds.

Properties

Molecular Formula

C18H21F2N3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C18H21F2N3/c1-22(18-4-2-3-9-21-18)16-7-10-23(11-8-16)13-14-12-15(19)5-6-17(14)20/h2-6,9,12,16H,7-8,10-11,13H2,1H3

InChI Key

FJOVVFIKAWDPQI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=C(C=CC(=C2)F)F)C3=CC=CC=N3

Origin of Product

United States

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